molecular formula C14H10N4O2 B8659055 6-Nitro-N-phenylquinazolin-4-amine

6-Nitro-N-phenylquinazolin-4-amine

Katalognummer: B8659055
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: LJMGWHXMJIZVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Nitro-N-phenylquinazolin-4-amine is a synthetic quinazoline derivative that serves as a key scaffold in medicinal chemistry research, particularly in the development of targeted anticancer agents. This compound is part of a well-investigated class of molecules known for their potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a critical target in oncology, as its signaling pathway drives the proliferation and survival of various cancer cells, notably in non-small cell lung cancer (NSCLC) and other malignancies . Researchers utilize this 6-nitroquinazoline core to design and synthesize novel compounds for evaluating their cytotoxicity against specific cancer cell lines, such as colon cancer (HCT-116) and lung cancer (A549) cells . The structural motif of a 4-anilinoquinazoline is a recognized pharmacophore, where the quinazoline core binds to the hinge region of the kinase, and the substituents interact with adjacent hydrophobic pockets and solvent-accessible regions . As a research chemical, 6-Nitro-N-phenylquinazolin-4-amine is For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C14H10N4O2

Molekulargewicht

266.25 g/mol

IUPAC-Name

6-nitro-N-phenylquinazolin-4-amine

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-6-7-13-12(8-11)14(16-9-15-13)17-10-4-2-1-3-5-10/h1-9H,(H,15,16,17)

InChI-Schlüssel

LJMGWHXMJIZVDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity
6-Nitro-N-phenylquinazolin-4-amine and its derivatives have shown promising anticancer activity. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell migration.

Case Study: Photodynamic Therapy

In a study focusing on photodynamic therapy, derivatives of quinazolinones were evaluated for their effectiveness against glioblastoma and melanoma cell lines. The compound demonstrated significant photodestructive effects when combined with UVA irradiation, indicating its potential as a lead photosensitizer in cancer treatments .

2. Kinase Inhibition
Quinazoline derivatives are recognized as effective kinase inhibitors, which are crucial in the treatment of various cancers. The structure of 6-nitro-N-phenylquinazolin-4-amine allows it to interact with specific kinase targets, potentially leading to the development of new therapeutic agents.

3. Anti-inflammatory Properties
Research indicates that quinazoline derivatives can exhibit anti-inflammatory effects. For instance, studies involving N-substituted phenylquinazolin-4-amines have shown significant selectivity towards the COX-II receptor, which is critical in pain management and inflammation control .

Compound NameBiological ActivitySelectivityReference
6-Nitro-N-phenylquinazolin-4-amineAnticancer, Anti-inflammatoryCOX-II Inhibitor
2-Methyl-6-nitrophenylquinazolineAnticancer (IC50 = 22.75 µmol L–1)High
1-Substituted phenylquinazolinoneAnti-HCV (EC50 = 0.984 µM)High

Synthesis and Structural Variations

4. Synthetic Routes
The synthesis of 6-nitro-N-phenylquinazolin-4-amine typically involves multiple steps, including microwave-assisted synthesis and metal-catalyzed methods, which enhance efficiency and yield. Variations in the substituents can significantly affect the biological activity of the resulting compounds.

Example of Structural Variants

Compound NameStructural FeaturesUnique Properties
N-(4-(3-amino-propoxy)phenyl)-6-nitroquinazolin-4-amineAmino-propoxy groupEnhanced solubility
N-(3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amineTrifluoromethyl substituentIncreased lipophilicity

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations at the 6-Position

The 6-position of quinazoline derivatives significantly impacts electronic properties and biological activity. Key comparisons include:

6-Nitro vs. 6-Halo (Br, I) Derivatives
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): The bromo substituent, less electron-withdrawing than nitro, reduces electrophilicity at the quinazoline core. This compound was synthesized in 99% yield via nucleophilic substitution, demonstrating high reactivity under mild conditions .
  • 6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5o, ): The iodo group enhances steric bulk and polarizability. Synthesis achieved 95.7% yield, with ESI-MS confirming molecular integrity .
6-Nitro vs. 6-Trifluoromethyl (CF₃) Derivatives
  • N-(4-Methoxyphenyl)-6-(trifluoromethyl)quinazolin-4-amine (15, ): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability. Synthesized via Pd-mediated coupling (Method D), this derivative showed a melting point of 255–260°C, higher than nitro analogs, suggesting improved crystallinity .

Variations in the 4-Amino Substituent

The N-aryl/alkyl group at the 4-position modulates solubility and target binding:

Phenyl vs. Substituted Aryl Groups
  • N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a, ): The methoxy group enhances solubility via polar interactions. Synthesized in comparable yields to the parent compound (method unspecified) .
Phenyl vs. Heteroaryl Groups
  • Purity exceeded 95% via LCMS, with retention times (3.05–4.53 min) indicating moderate polarity .

Q & A

Q. What are the standard synthetic routes for preparing 6-Nitro-N-phenylquinazolin-4-amine, and how can reaction conditions be optimized for yield?

The synthesis of 6-nitroquinazolin-4-amine derivatives typically involves condensation reactions. For example, 2-amino-5-nitrobenzonitrile reacts with triethoxymethane under reflux to form the quinazoline backbone, followed by condensation with substituted amines . Optimization includes adjusting solvent systems (e.g., DMF for solubility), temperature (e.g., microwave-assisted heating at 150°C for faster reaction kinetics), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to intermediate). Post-synthesis purification via silica column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) ensures high purity (>95%) .

Q. What analytical techniques are recommended for characterizing 6-Nitro-N-phenylquinazolin-4-amine, and how can spectral ambiguities be resolved?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of nitro and phenyl substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 362.0957 [M+H]+) .
  • LCMS with trifluoroacetic acid-modified gradients to assess purity (>95%) .
    Ambiguities in overlapping proton signals (e.g., aromatic protons) can be resolved using 2D NMR techniques (COSY, HSQC) or deuteration studies.

Q. How should 6-Nitro-N-phenylquinazolin-4-amine be stored to maintain stability, and what degradation products are likely?

Store under inert conditions (argon or nitrogen) at –20°C to prevent nitro-group reduction or hydrolysis. Degradation pathways may include:

  • Nitro-to-amine reduction under acidic/basic conditions.
  • Hydrolysis of the quinazoline core in aqueous environments.
    Regular stability testing via HPLC is advised to monitor impurities .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR guide the design of 6-Nitro-N-phenylquinazolin-4-amine derivatives for enhanced biological activity?

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent electronic, steric, and hydrophobic properties with pharmacological activity. For example:

  • Electron-withdrawing groups (e.g., nitro) at position 6 enhance kinase inhibition by modulating electron density in the quinazoline core .
  • Morpholine or pyridylmethylamine substituents improve solubility and target binding affinity .
    Validation via molecular docking (e.g., into kinase ATP-binding pockets) and in vitro assays (IC₅₀ determination) refines predictions .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s mechanism of action?

Discrepancies may arise from:

  • Solvent effects unaccounted for in simulations. Validate using polarizable continuum models (PCM) .
  • Protein flexibility in target binding sites. Perform molecular dynamics simulations over 100+ ns to assess conformational stability .
  • Off-target interactions . Use selectivity profiling (e.g., kinase panel screening) to identify secondary targets .

Q. How can the nitro group in 6-Nitro-N-phenylquinazolin-4-amine be leveraged for selective functionalization in SAR studies?

The nitro group serves as a handle for:

  • Catalytic hydrogenation to yield 6-amino derivatives for probing amine-dependent bioactivity .
  • Nucleophilic aromatic substitution with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Photocatalytic C–N coupling to introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions .

Q. What in vitro assays are most suitable for evaluating the compound’s kinase inhibition potency and selectivity?

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization (FP) with recombinant kinases (e.g., CLK1, CDC2-like kinases) .
  • Selectivity panels : Screen against 50+ kinases at 1 µM to identify off-target effects .
  • Cellular assays : Measure phospho-substrate suppression in HEK293 or HeLa cells via Western blot .

Methodological Considerations

Q. How should researchers design experiments to elucidate the compound’s structure-activity relationship (SAR)?

Adopt a stepwise approach:

Core modification : Synthesize analogs with substituents at positions 2, 4, and 6 .

Pharmacophore mapping : Use X-ray crystallography or molecular modeling to identify critical hydrogen bonds (e.g., quinazoline N1 with kinase hinge region) .

Data triangulation : Combine IC₅₀ values, computational data, and structural insights to prioritize lead compounds .

Q. What theoretical frameworks are critical for interpreting this compound’s biological activity?

  • Lock-and-key theory : Explain target specificity via steric and electronic complementarity .
  • Transition-state theory : Model enzyme inhibition kinetics (e.g., competitive vs. non-competitive) .
  • Network pharmacology : Map interactions within signaling pathways (e.g., MAPK/ERK) to predict polypharmacology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.